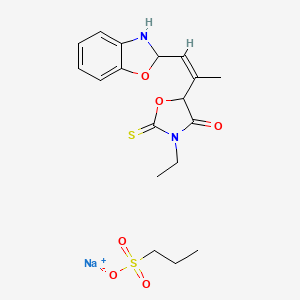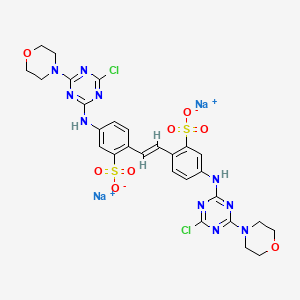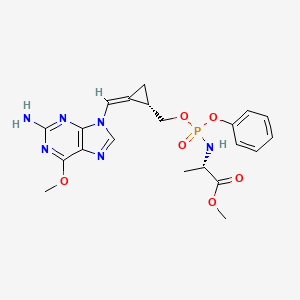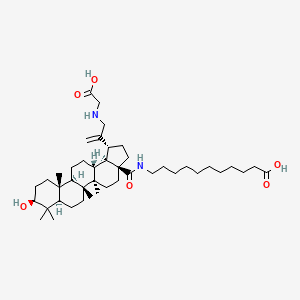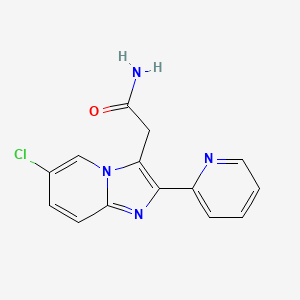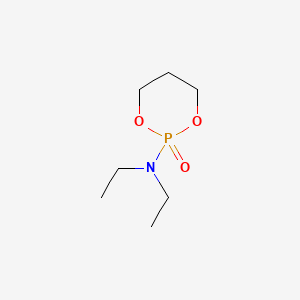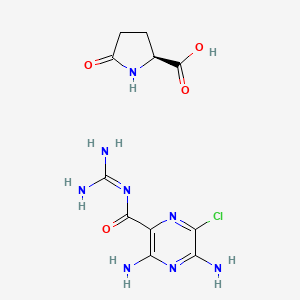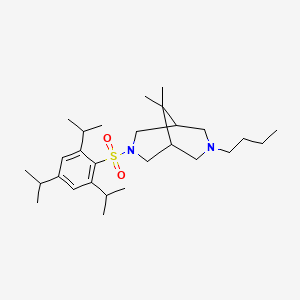
3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((2,4,6-tris(1-methylethyl)phenyl)sulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Diazabicyclo(331)nonane, 3-butyl-9,9-dimethyl-7-((2,4,6-tris(1-methylethyl)phenyl)sulfonyl)- is a complex organic compound that belongs to the class of diazabicyclo compounds These compounds are characterized by their bicyclic structure containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((2,4,6-tris(1-methylethyl)phenyl)sulfonyl)- typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((2,4,6-tris(1-methylethyl)phenyl)sulfonyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((2,4,6-tris(1-methylethyl)phenyl)sulfonyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((2,4,6-tris(1-methylethyl)phenyl)sulfonyl)- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Diazabicyclo(3.3.1)nonane: A simpler analog without the butyl, dimethyl, and sulfonyl substituents.
3,7-Dimethyl-3,7-diazabicyclo(3.3.1)nonane-2,6-dione-1,5-dicarboxylic acid: A structurally related compound with different functional groups.
3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo(3.3.1)nonane: A phosphine ligand with a similar bicyclic structure.
Uniqueness
The uniqueness of 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((2,4,6-tris(1-methylethyl)phenyl)sulfonyl)- lies in its specific substituents, which confer distinct chemical and physical properties. These unique features make it suitable for specialized applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
120465-66-9 |
|---|---|
Molekularformel |
C28H48N2O2S |
Molekulargewicht |
476.8 g/mol |
IUPAC-Name |
3-butyl-9,9-dimethyl-7-[2,4,6-tri(propan-2-yl)phenyl]sulfonyl-3,7-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C28H48N2O2S/c1-10-11-12-29-15-23-17-30(18-24(16-29)28(23,8)9)33(31,32)27-25(20(4)5)13-22(19(2)3)14-26(27)21(6)7/h13-14,19-21,23-24H,10-12,15-18H2,1-9H3 |
InChI-Schlüssel |
IVFZHBHHHSDQGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CC2CN(CC(C1)C2(C)C)S(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





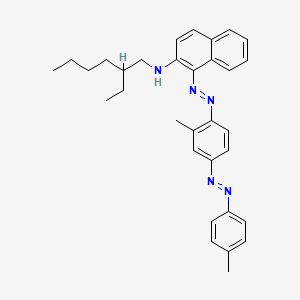
![[(3S,4R,6S,8S,10S,14R,16S)-4,6,14,16-tetrahydroxy-5,5,14-trimethyl-9-methylidene-3-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B12700789.png)
![6,6'-(1,3,5-Triazine-2,4-diyldiimino)bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]](/img/structure/B12700790.png)
